Topoisomerase I Enzyme Inhibition: Exatecan vs. SN-38 IC50 Comparison in SUIT-2 Cell-Derived Enzyme Assay
Exatecan inhibits topoisomerase I activity more potently than SN-38 (the active metabolite of irinotecan) in a head-to-head enzymatic assay using topoisomerase I isolated from SUIT-2 human pancreatic cancer cells [1]. The IC50 values demonstrate a 2.8-fold greater potency for exatecan under these specific assay conditions.
| Evidence Dimension | Topoisomerase I enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.82 μg/mL |
| Comparator Or Baseline | SN-38: 2.3 μg/mL |
| Quantified Difference | 2.8-fold lower IC50 (greater potency) |
| Conditions | In vitro enzymatic assay using topoisomerase I isolated from SUIT-2 human pancreatic cancer cells |
Why This Matters
This direct enzymatic comparison quantifies exatecan's superior intrinsic potency against the molecular target, enabling lower effective concentrations in experimental systems where SN-38 may underperform.
- [1] Takiguchi S, Kumazawa E, Shimazoe T, et al. Antitumor effect of DX-8951, a novel camptothecin analog, on human pancreatic tumor cells and their CPT-11-resistant variants cultured in vitro and xenografted into nude mice. Japanese Journal of Cancer Research. 1997;88(8):760-769. View Source
